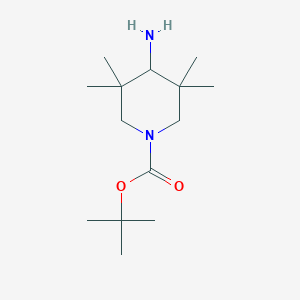

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate

Descripción

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate (CAS: 1519815-95-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a tetramethyl-substituted ring with an amino moiety at the 4-position. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . The Boc group enhances stability and modulates solubility, making it a valuable intermediate in pharmaceutical and organic synthesis. The tetramethyl substituents introduce steric hindrance, which influences reactivity and conformational flexibility .

Propiedades

IUPAC Name |

tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-8-13(4,5)10(15)14(6,7)9-16/h10H,8-9,15H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULDLGIUYUPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(C1N)(C)C)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine with a suitable carboxylating agent. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuroprotective Properties

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate has been investigated for its neuroprotective effects. Studies suggest it may inhibit amyloid beta aggregation, which is significant in the context of Alzheimer's disease. The compound's ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress has been documented in various in vitro studies .

Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is believed to contribute to its potential efficacy in treating mood disorders. Animal models have shown promising results in reducing depressive behaviors when treated with this compound .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as an effective reagent in organic synthesis. Its stability and reactivity allow for the formation of complex molecular structures through various coupling reactions. It is particularly useful in synthesizing piperidine derivatives and other nitrogen-containing compounds .

Catalyst for Polymerization

The compound has also been explored as a catalyst in polymerization reactions. Its ability to stabilize radical intermediates makes it a valuable component in the production of polymers with specific properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability .

Materials Science

Additive in Coatings

In materials science, this compound is being studied as an additive in coatings and adhesives. Its chemical structure contributes to improved adhesion properties and resistance to environmental degradation. This application is particularly relevant for developing durable coatings for industrial and automotive uses .

Nanocomposite Development

The integration of this compound into nanocomposites has shown potential for enhancing electrical conductivity and mechanical properties. Research indicates that incorporating this compound into nanostructured materials can lead to innovative applications in electronics and energy storage devices .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol CAS: 652971-20-5 Key Features:

- A phenyl group at the 4-position and a carboxylic acid at the 3-position.

- The Boc group is retained, but the tetramethyl substituents are absent.

Comparison :

- Structural Differences: The phenyl and carboxylic acid groups introduce aromaticity and acidity, respectively, contrasting with the aliphatic tetramethyl and amino groups in the target compound.

- Applications : Likely used in drug synthesis for chiral building blocks due to its stereochemical complexity. The carboxylic acid enables salt formation or conjugation, expanding its utility in medicinal chemistry .

4-Amino-3,5,6-trichloropicolinic Acid (Picloram Derivatives)

Molecular Formula (Picloram-potassium) : C₆H₂Cl₃KN₂O₂

Molecular Weight : ~291.54 g/mol (calculated)

CAS : 2545-60-0

Key Features :

- A pyridine ring with chlorine substituents and a carboxylic acid group.

- The amino group at the 4-position is retained but in an aromatic system.

Comparison :

- Structural Differences : The pyridine core (aromatic) vs. piperidine (saturated) leads to distinct electronic and steric profiles. Chlorine atoms enhance electrophilicity and bioactivity.

- Applications : Picloram derivatives are herbicides and potent auxins, whereas the target compound’s piperidine scaffold is suited for pharmaceutical intermediates .

Comparative Data Table

Key Research Findings

Steric and Electronic Effects: The tetramethyl groups in the target compound reduce ring flexibility and increase steric hindrance, limiting nucleophilic attack at the amino group compared to less-substituted analogs .

Bioactivity Divergence : While picloram derivatives exhibit herbicidal activity due to their aromatic and electrophilic nature, the saturated piperidine core of the target compound favors interactions with biological targets requiring conformational adaptability .

Protective Group Utility : The Boc group enhances solubility in organic solvents, a shared advantage with (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid, facilitating purification in synthetic workflows .

Actividad Biológica

Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate (CAS: 1357600-61-3) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- IUPAC Name : tert-butyl (R)-4-amino-3,3-dimethylpiperidine-1-carboxylate

- Purity : Typically ≥ 97% .

The compound features a piperidine ring with a tert-butyl group and an amino group that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates its potential role as a modulator of neurotransmitter systems and its effects on cellular signaling pathways.

Potential Mechanisms:

- Neurotransmitter Modulation : The compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

Biological Activity and Case Studies

Research on the biological activity of this compound is still emerging. Here are some notable findings:

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases .

- Antidepressant-like Activity : Animal models have shown that administration of this compound results in significant antidepressant-like effects in behavioral tests such as the forced swim test (FST) and tail suspension test (TST). These findings indicate its potential utility in treating depression .

- Anti-inflammatory Properties : Preliminary data suggest that this compound may reduce inflammation markers in cell cultures exposed to pro-inflammatory cytokines. This could have implications for conditions characterized by chronic inflammation .

Summary of Biological Activities

Q & A

Q. How can this compound serve as a precursor for bioactive molecule development?

- Case Study : The tert-butyl carbamate group facilitates selective deprotection for introducing pharmacophores (e.g., sulfonamides, heterocycles). Demonstrated in kinase inhibitor syntheses via Pd-mediated cross-coupling .

- Biological Assays : Screen derivatives for target binding (e.g., SPR, ITC) and cellular permeability (Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.